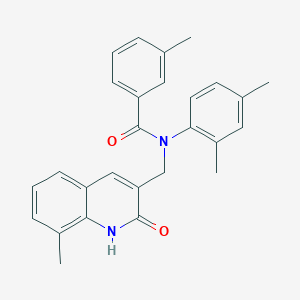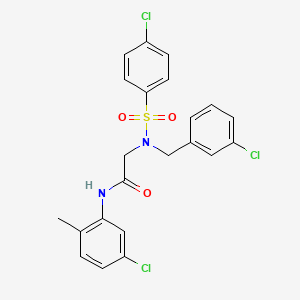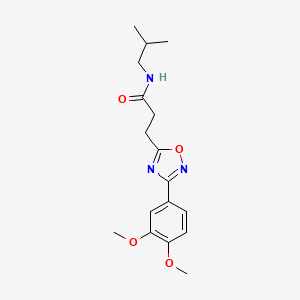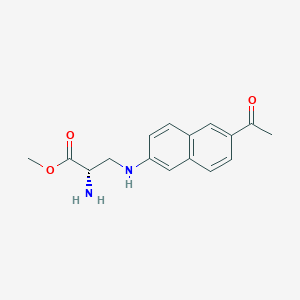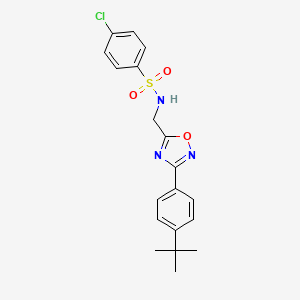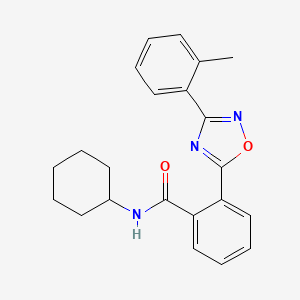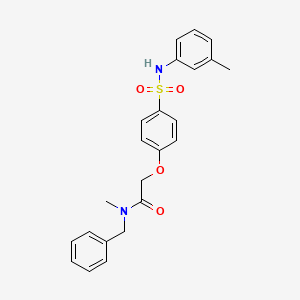
2-(N-phenethylmethylsulfonamido)-N-(3-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-phenethylmethylsulfonamido)-N-(3-(trifluoromethyl)phenyl)acetamide, also known as PMSA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. PMSA belongs to the class of sulfonamide compounds and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
2-(N-phenethylmethylsulfonamido)-N-(3-(trifluoromethyl)phenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. By inhibiting COX-2, this compound can reduce inflammation and pain, making it a potential therapeutic agent for various inflammatory disorders.
Biochemical and Physiological Effects
This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been found to exhibit good oral bioavailability and a long half-life, making it a potential candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(N-phenethylmethylsulfonamido)-N-(3-(trifluoromethyl)phenyl)acetamide is its ability to inhibit COX-2 selectively, without affecting the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining. This makes this compound a potential candidate for the treatment of inflammatory disorders without causing gastrointestinal side effects. However, one limitation of this compound is its potential toxicity, which needs to be further investigated.
Direcciones Futuras
There are several potential future directions for 2-(N-phenethylmethylsulfonamido)-N-(3-(trifluoromethyl)phenyl)acetamide research, including:
1. Further investigation of its anti-inflammatory, analgesic, and antipyretic properties in various animal models.
2. Development of new analogs of this compound with improved pharmacokinetic properties and reduced toxicity.
3. Investigation of the potential use of this compound in the treatment of various inflammatory disorders, such as rheumatoid arthritis and osteoarthritis.
4. Investigation of the potential use of this compound in the treatment of cancer, as COX-2 is overexpressed in many types of cancer.
5. Investigation of the potential use of this compound in combination with other therapeutic agents to enhance its efficacy and reduce toxicity.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Métodos De Síntesis
2-(N-phenethylmethylsulfonamido)-N-(3-(trifluoromethyl)phenyl)acetamide can be synthesized through a multistep process involving the reaction of 3-(trifluoromethyl)aniline with ethyl chloroacetate to form 3-(trifluoromethyl)phenylacetic acid. This is then reacted with thionyl chloride and N-phenethylmethylamine to form the intermediate compound, which is then treated with sulfuryl chloride to yield this compound.
Aplicaciones Científicas De Investigación
2-(N-phenethylmethylsulfonamido)-N-(3-(trifluoromethyl)phenyl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory disorders.
Propiedades
IUPAC Name |
2-[methylsulfonyl(2-phenylethyl)amino]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O3S/c1-27(25,26)23(11-10-14-6-3-2-4-7-14)13-17(24)22-16-9-5-8-15(12-16)18(19,20)21/h2-9,12H,10-11,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXYQUPPYBVLOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


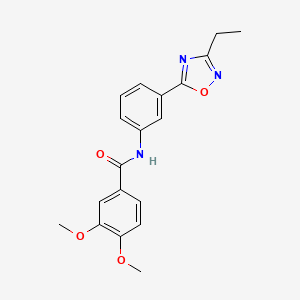
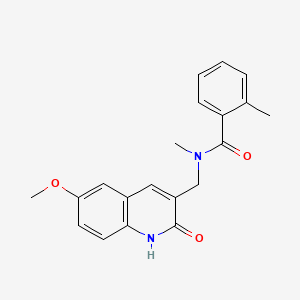
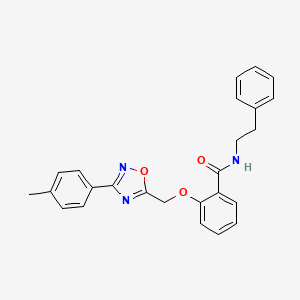
![N-[(2-chlorophenyl)methyl]-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7698036.png)
![N-(3-methylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7698042.png)
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7698051.png)
